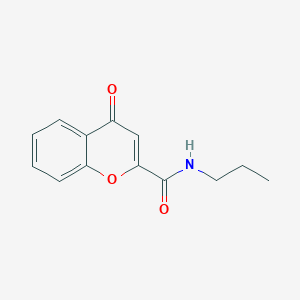![molecular formula C20H21N3O B7358205 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7358205.png)
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as DMXAA, ASA404, or Vadimezan. It was first synthesized in the 1990s by a team of researchers from the University of Auckland, New Zealand. Since then, it has been extensively studied for its anti-tumor and anti-angiogenic properties.
Wirkmechanismus
The exact mechanism of action of 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one is not fully understood. However, it is believed to work by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that stimulate the immune system. The compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and activate the immune system to attack cancer cells. The compound has also been shown to reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one in lab experiments is its potency and specificity. The compound has been shown to exhibit potent anti-tumor and anti-angiogenic effects at relatively low concentrations. It also has a relatively low toxicity profile compared to other anti-cancer agents. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one. One area of interest is its potential use in combination therapy with other anti-cancer agents. It has been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy in preclinical models. Another area of interest is its potential use in immunotherapy, as it has been shown to activate the immune system to attack cancer cells. Finally, further research is needed to optimize the synthesis of the compound to improve yield and purity.
Synthesemethoden
The synthesis of 2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with 2-(2-bromoacetyl)pyrrole to obtain the final compound. The synthesis method is relatively straightforward and has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anti-tumor and anti-angiogenic effects in various preclinical models. The compound works by activating the immune system to attack cancer cells and inhibiting the formation of new blood vessels that tumors need to grow.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethylphenyl)pyrrolidin-1-yl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-13-9-10-15(12-14(13)2)18-8-5-11-23(18)20-21-17-7-4-3-6-16(17)19(24)22-20/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODMDWGWBNXOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCCN2C3=NC4=CC=CC=C4C(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)
![N-[3-[2-[(4-oxo-3H-quinazolin-2-yl)amino]ethoxy]phenyl]acetamide](/img/structure/B7358134.png)
![1-tert-butyl-6-[2-(6-fluoro-1H-indol-3-yl)ethylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358147.png)
![2-[[2-[4-(imidazol-1-ylmethyl)phenyl]phenyl]methylamino]-3H-quinazolin-4-one](/img/structure/B7358151.png)
![1-tert-butyl-6-[[1-(2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358155.png)
![3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7358156.png)
![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![1-[4-(2-methyl-6-oxo-1H-pyrimidin-4-yl)phenyl]-3-[2-(oxolan-3-yl)-2-pyrrolidin-1-ylethyl]urea](/img/structure/B7358184.png)
![2-[[N-methyl-4-nitro-3-(trifluoromethyl)anilino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7358191.png)
![6-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358199.png)
![6-[(2-methyl-1,2,4-triazol-3-yl)methylamino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358222.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)

![3-[2-[2-(Trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7358231.png)